(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid
Overview
Description
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid, also known as MNFA, is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. MNFA has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has been used in a variety of scientific research applications, including drug synthesis, drug discovery, and medicinal chemistry. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has also been used in the synthesis of peptides and other bioactive molecules. In addition, it has been used in the synthesis of polymers and other materials for use in medical devices and other applications.
Mechanism of Action
The exact mechanism of action of (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is not yet fully understood. However, it is believed that the compound is able to interact with a variety of biological targets, including enzymes, receptors, and other molecules. It is thought that (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is able to bind to these targets, and may be able to modify their activity or structure. This could lead to a variety of effects, including changes in cell signaling, gene expression, and other biochemical processes.
Biochemical and Physiological Effects
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This can lead to anti-inflammatory effects, as well as other effects on the body. (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has also been found to inhibit the enzyme thymidylate synthase, which is involved in the synthesis of DNA. This could lead to anti-cancer effects, as well as other effects on the body. Additionally, (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This could lead to increased levels of acetylcholine, which could lead to increased levels of alertness and focus.
Advantages and Limitations for Lab Experiments
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid does have some limitations. It is not very stable, and can degrade over time. Additionally, it can be toxic in high concentrations, and should be handled with care.
Future Directions
The potential future directions for (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid are numerous. Further research into its mechanism of action could lead to the development of new drugs and treatments, as well as new materials for medical devices. Additionally, further research into its biochemical and physiological effects could lead to new insights into how the body works. Additionally, further research into its synthesis could lead to the development of more efficient and cost-effective methods. Finally, further research into its applications in drug synthesis and drug discovery could lead to the development of new and improved drugs.
properties
IUPAC Name |
(E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-8-10(15(18)19)2-5-12(9)13-6-3-11(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJRTMBJMQGOB-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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